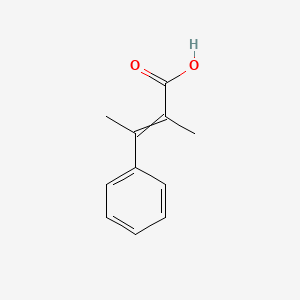
2-Methyl-3-phenylbut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-phenylbut-2-enoic acid is an organic compound with the molecular formula C11H12O2. It is a derivative of butenoic acid, featuring a phenyl group and a methyl group attached to the butenoic acid backbone. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-phenylbut-2-enoic acid can be synthesized through several methods. One common approach involves the reaction of phosphonoacetic acid triethyl ester with benzaldehyde. This reaction is typically carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to optimize efficiency and reduce costs. The specific details of these methods can vary depending on the manufacturer and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-Methyl-3-phenylbut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers utilize this compound in studies related to enzyme interactions and metabolic pathways.
Industry: This compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, such as enzyme activity and signal transduction. The exact mechanism can vary depending on the context of its use and the specific biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-phenylbut-2-enoic acid
- 3-Phenylbut-2-enoic acid
Uniqueness
2-Methyl-3-phenylbut-2-enoic acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a phenyl group and a methyl group on the butenoic acid backbone makes it particularly valuable in various synthetic and research applications .
Properties
CAS No. |
4540-79-8 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-methyl-3-phenylbut-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13) |
InChI Key |
QXMYQAUGBLHFFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


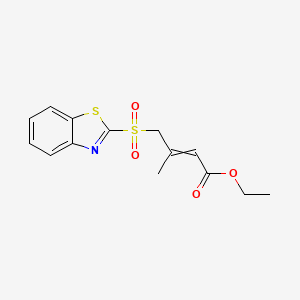
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B14171555.png)
![1-Benzyl-2-(ethylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14171559.png)

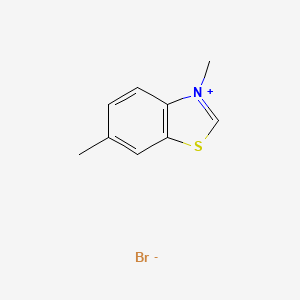
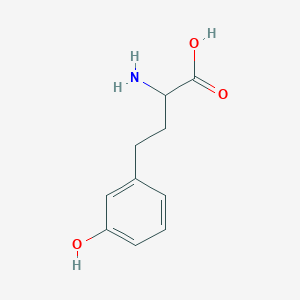
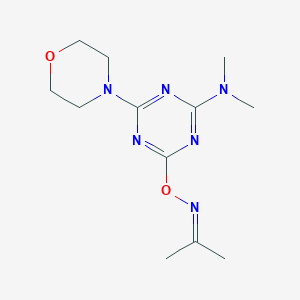
![N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B14171591.png)
![(5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14171592.png)
![Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate](/img/structure/B14171596.png)
![N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14171605.png)
![8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14171611.png)
![5-bromo-2-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14171620.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B14171621.png)
